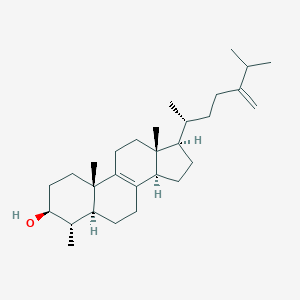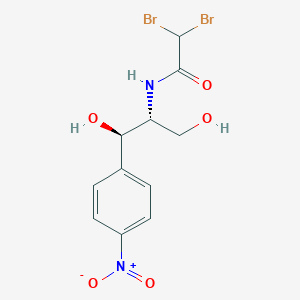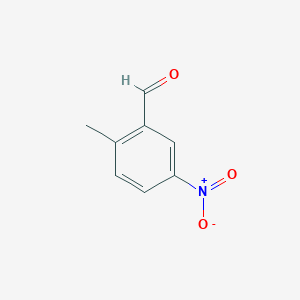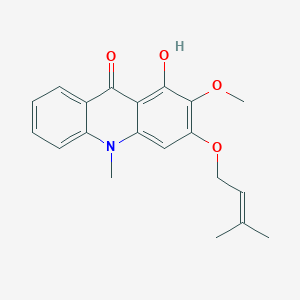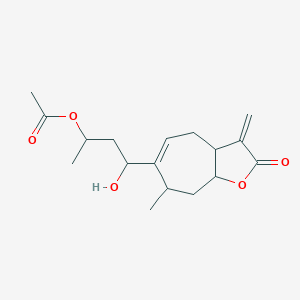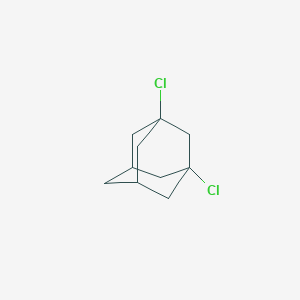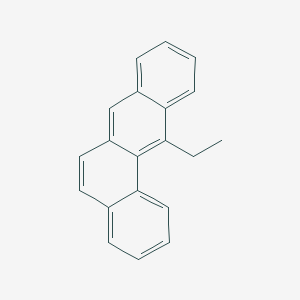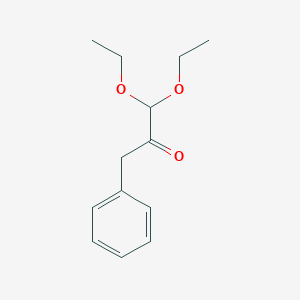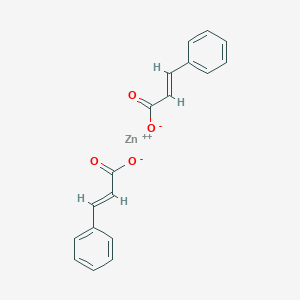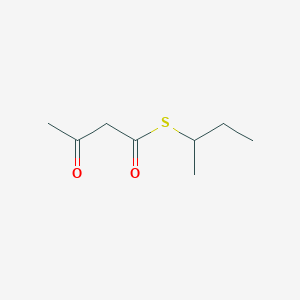
S-butan-2-yl 3-oxobutanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-butan-2-yl 3-oxobutanethioate is a chemical compound that belongs to the class of thioesters. It is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of S-butan-2-yl 3-oxobutanethioate is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in cellular processes. It has been shown to interfere with the synthesis of DNA and RNA, as well as the production of proteins. These effects make it a promising candidate for the development of new drugs and therapies.
Effets Biochimiques Et Physiologiques
S-butan-2-yl 3-oxobutanethioate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential treatment for infections. In addition, it has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S-butan-2-yl 3-oxobutanethioate is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, it can be toxic in high concentrations, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are many potential future directions for research on S-butan-2-yl 3-oxobutanethioate. One area of interest is its potential as a drug delivery agent, particularly for cancer treatments. It may also have applications in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of S-butan-2-yl 3-oxobutanethioate can be achieved through the reaction of butan-2-ol with thioacetic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified through distillation and recrystallization. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Applications De Recherche Scientifique
S-butan-2-yl 3-oxobutanethioate has a wide range of potential applications in scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have potential as a drug delivery agent and as a catalyst for organic reactions.
Propriétés
Numéro CAS |
15780-64-0 |
|---|---|
Nom du produit |
S-butan-2-yl 3-oxobutanethioate |
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
S-butan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C8H14O2S/c1-4-7(3)11-8(10)5-6(2)9/h7H,4-5H2,1-3H3 |
Clé InChI |
JMBSREPHERKYJJ-UHFFFAOYSA-N |
SMILES |
CCC(C)SC(=O)CC(=O)C |
SMILES canonique |
CCC(C)SC(=O)CC(=O)C |
Synonymes |
3-Oxobutanethioic acid S-sec-butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



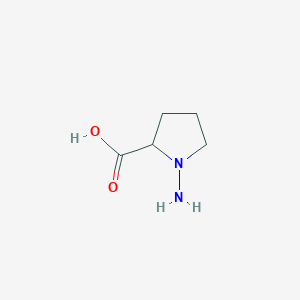
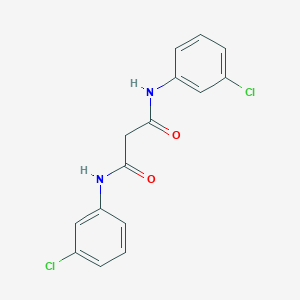
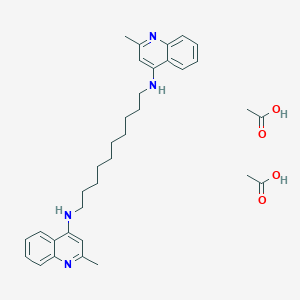
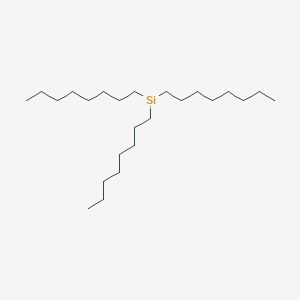
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
